Mannosulfan

描述

甘露磺胺是一种具有抗癌潜力的烷化剂。 它是甘露醇(一种糖醇)的衍生物,以其在 DNA 中形成交联的能力而闻名,从而抑制细胞分裂和生长 。 甘露磺胺未获得美国 FDA 批准用于癌症治疗,但研究表明其毒性低于烷基磺酸盐白消安 .

准备方法

甘露磺胺是通过在碱的存在下,甘露醇与甲磺酰氯反应合成的。 该反应涉及用甲磺酸酯基团取代甘露醇中的羟基,从而形成甘露磺胺 。 反应条件通常包括:

反应物: 甘露醇和甲磺酰氯

溶剂: 无水吡啶或其他合适的碱

温度: 室温至略微升高的温度

反应时间: 数小时以确保完全取代

化学反应分析

甘露磺胺会发生多种类型的化学反应,包括:

取代反应: 甘露磺胺可以发生亲核取代反应,其中甲磺酸酯基团被其他亲核试剂取代。

水解: 在水性条件下,甘露磺胺可以水解释放甲磺酸和甘露醇。

氧化和还原: 甘露磺胺可以参与氧化还原反应,尽管这些反应的具体条件和试剂报道较少。

这些反应中常用的试剂和条件包括用于取代反应的强亲核试剂以及用于水解的酸性或碱性条件。 这些反应形成的主要产物取决于所用试剂和条件的具体情况。

科学研究应用

Cancer Therapy

Mannosulfan has shown promise as an antineoplastic agent. Its structure allows for targeted delivery to cancer cells, enhancing the efficacy of chemotherapy while minimizing side effects.

- Mechanism of Action : this compound acts by interfering with the DNA replication process in rapidly dividing cancer cells. This is similar to other alkylating agents that form cross-links in DNA, ultimately leading to cell death .

- Clinical Studies : Initial studies have indicated that this compound can be effective against various types of cancers, including lymphomas and solid tumors. For example, it has been investigated for its potential use in combination therapies that leverage its targeting capabilities alongside traditional chemotherapeutics .

Drug Delivery Systems

This compound's unique properties make it an excellent candidate for drug delivery applications.

- Targeted Delivery : The mannosylation aspect allows for selective binding to mannose receptors, which are overexpressed on certain tumor cells. This specificity can lead to enhanced uptake of therapeutic agents within cancerous tissues while reducing systemic exposure .

- Formulation Development : Research is ongoing to develop formulations that incorporate this compound into nanoparticles or liposomes, improving the bioavailability and stability of drugs administered intravenously .

Other Medical Applications

Beyond oncology, this compound has potential applications in treating other medical conditions.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication through mechanisms similar to those seen in its antineoplastic activity .

- Immunomodulation : There is emerging evidence that compounds like this compound can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases or as adjuvants in vaccine formulations .

Case Studies and Research Findings

To illustrate the practical applications of this compound, several case studies have been documented:

作用机制

甘露磺胺通过在 DNA 中形成交联来发挥作用,这会抑制 DNA 复制和转录。 这会导致细胞分裂的破坏,最终导致细胞死亡。 甘露磺胺的分子靶标包括 DNA 链本身,其中甲磺酸酯基团与 DNA 上的亲核位点反应 。 其作用机制中涉及的途径主要与 DNA 损伤应答和修复机制有关。

相似化合物的比较

甘露磺胺类似于其他烷化剂,例如白消安和环磷酰胺。 它在结构上是独特的,是具有多个甲磺酸酯基团的甘露醇衍生物。 这种结构使其与白消安相比具有更低的毒性 。 类似的化合物包括:

白消安: 另一种用于癌症治疗的烷化剂,以其更高的毒性而闻名。

环磷酰胺: 一种广泛使用的化疗药物,其作用机制不同,涉及磷酰胺芥末的形成。

甘露磺胺的独特之处在于其具有更低毒性的潜力及其涉及甘露醇衍生的甲磺酸酯基团的特定作用机制。

生物活性

Mannosulfan, a sulfur-containing alkylating agent, has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic implications based on recent research findings.

This compound is structurally related to other alkylating agents and is known for its ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This mechanism is critical in the treatment of various malignancies as it targets rapidly dividing cancer cells.

- Chemical Formula : C₁₂H₁₉N₃O₄S

- Mechanism : Alkylation of DNA, resulting in cross-linking and inhibition of replication.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. The compound's efficacy is often compared to other established chemotherapeutic agents.

Table 1: Cytotoxicity of this compound Compared to Other Agents

| Compound | IC50 (μM) on K562 Cells | IC50 (μM) on U937 Cells | Mechanism of Action |

|---|---|---|---|

| This compound | 0.55 | 0.65 | Alkylating agent |

| Cisplatin | 0.69 | 0.54 | DNA cross-linking |

| Treosulfan | 0.30 | 0.31 | Alkylating agent |

*Data sourced from various studies assessing the cytotoxicity of this compound and its analogs against neoplastic cell lines .

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study evaluated the apoptosis-inducing activity of this compound in Jurkat neoplastic cell lines. The results indicated that this compound triggers apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at concentrations ranging from 0.5 μM to 1.5 μM.- At 1 μM concentration: 23.65% apoptosis.

- At 1.5 μM concentration: 37.63% apoptosis.

-

Comparative Analysis with Other Alkylating Agents :

In comparative studies, this compound has shown enhanced cytotoxicity over some traditional alkylating agents like busulfan and treosulfan when tested against various hematological malignancies . -

Mechanistic Insights :

Research indicates that this compound's effectiveness may be attributed to its ability to penetrate cellular membranes efficiently due to its lipophilicity, enhancing its interaction with cellular targets .

Therapeutic Implications

The promising biological activity of this compound suggests its potential role in combination therapies for cancer treatment. Its unique mechanism as an alkylating agent can complement other therapeutic modalities, potentially improving patient outcomes.

属性

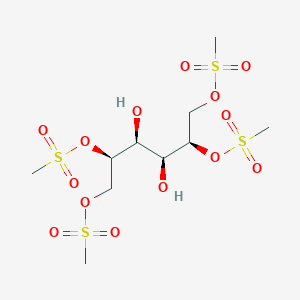

IUPAC Name |

[(2R,3S,4S,5R)-3,4-dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O14S4/c1-25(13,14)21-5-7(23-27(3,17)18)9(11)10(12)8(24-28(4,19)20)6-22-26(2,15)16/h7-12H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIQYKKKBJYJT-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)OS(=O)(=O)C)O)O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024548 | |

| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7518-35-6 | |

| Record name | Mannosulfan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannosulfan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannosulfan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol 1,2,5,6-tetramethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNOSULFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135FQ40L36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。